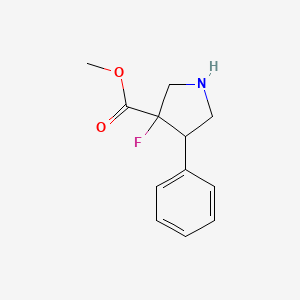

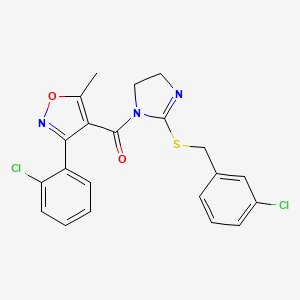

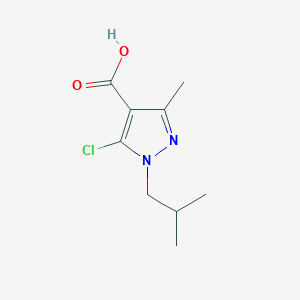

N-(1-(1-(4-氯苯基)-1H-1,2,3-三唑-4-羰基)哌啶-4-基)-2-环己基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-substituted triazole compounds has been explored in various studies. For instance, a series of N-mono- or N, N-disubstituted propylamines and propylamides with triazole and dichlorophenyl groups were synthesized and evaluated for their antifungal properties . Similarly, a novel set of triazole derivatives featuring a 4-chlorophenyl group was prepared, demonstrating the versatility of triazole chemistry in generating compounds with potential biological activities . These syntheses typically involve the reaction of amines with unsaturated carbonyl compounds or the treatment of amino-triazoles with aldehydes, followed by reduction processes .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be complex and is often studied using X-ray crystallography and computational methods such as density functional theory (DFT). For example, a novel quinolinone derivative with a chlorophenyl and piperidinyl group was structurally characterized, revealing intermolecular interactions and confirming the geometry through X-ray analysis . The use of DFT allows for the prediction of various molecular properties, including hyperpolarizability, electrostatic potential, and vibrational analysis, which are essential for understanding the behavior of these molecules .

Chemical Reactions Analysis

The chemical reactivity of triazole compounds can be inferred from their synthesis and the interactions observed in their molecular structures. The Michael addition is a common reaction in the synthesis of these compounds, where a secondary amine adds to an α, β-unsaturated carbonyl compound . The reactivity of different sites within the molecule can be explained by local reactivity descriptors, which help identify chemically reactive sites for further functionalization or interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are closely related to their structure and the substituents present. For instance, the introduction of different groups such as allyl, propargyl, and cyclopropyl can affect the lipophilicity and bulkiness of the compounds, which in turn influences their antifungal activity . The compounds' antioxidant and antiradical activities are also screened, indicating their potential for therapeutic applications beyond fungicides . Powder diffraction data of various N-derivatives of chlorophenoxyacetamide provide insights into their crystalline properties, which are crucial for the development of these compounds as potential pesticides .

科学研究应用

相关芳基环己胺的药理学

芳基环己胺,如氯胺酮,已被研究其神经药理学特性。这些化合物作为中枢神经系统药物,并且已被探索其麻醉和精神活性作用。虽然没有直接提到 N-(1-(1-(4-氯苯基)-1H-1,2,3-三唑-4-羰基)哌啶-4-基)-2-环己基乙酰胺,但该研究强调了芳基环己胺在开发麻醉剂和研究其药理学特征中的重要性 (陈,1969)。

三唑衍生物的抗菌活性

N-(4-氯苯基)-β-丙氨酸环化反应的研究产生了各种衍生物,包括四氢吡啶、二氢吡唑酮和恶唑衍生物。一些合成的化合物表现出较弱的抗菌活性,表明在开发新的抗菌剂方面具有潜在应用 (Anusevičius 等人,2014)。

磷酸化醛的合成

已实现含有哌啶和吗啉部分的 4-磷酸化醛的合成,产生了具有多中心亲电试剂潜力的化合物。这些研究为有机合成领域做出了贡献,为创建具有在药物化学中具有潜在应用的复杂分子提供了新的途径 (Vydzhak 等人,2002)。

新型化合物的合成和表征

进一步的研究集中在合成和表征具有潜在治疗应用的新衍生物,这表明了基于相似结构框架探索新型化学实体的广泛兴趣。例如,关于氯胺酮衍生物和其他化合物合成的研究强调了为开发新药和了解其药理学特性而正在进行的努力 (Masaud 等人,2022)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-cyclohexylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClN5O2/c23-17-6-8-19(9-7-17)28-15-20(25-26-28)22(30)27-12-10-18(11-13-27)24-21(29)14-16-4-2-1-3-5-16/h6-9,15-16,18H,1-5,10-14H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEHFCMXLHYOEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

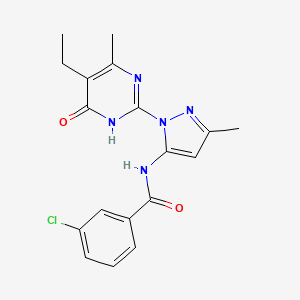

![(4-((4-ethylbenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2522411.png)

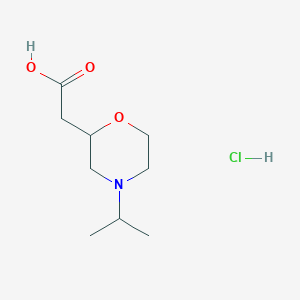

![1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2522419.png)

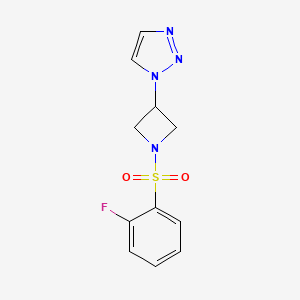

![2-[(3,4-Dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid](/img/structure/B2522421.png)

![1-(4-chlorophenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2522422.png)

![N-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)benzamide](/img/structure/B2522428.png)